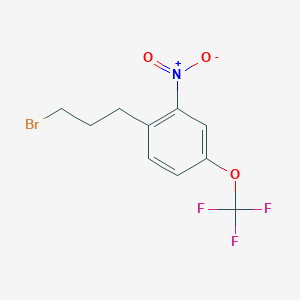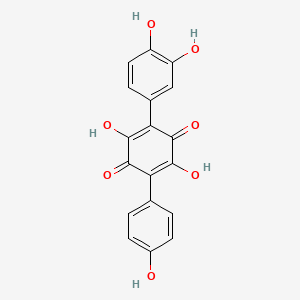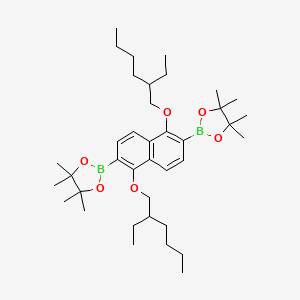![molecular formula C11H21N3O4S B14056173 Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, (R)- CAS No. 88530-31-8](/img/structure/B14056173.png)
Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, ®- is a complex organic compound with a unique structure that includes functional groups such as carbamate, acetylamino, and thioether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, ®- involves multiple steps. One common method includes the reaction of an appropriate amine with carbon dioxide to form the carbamate intermediate. This intermediate is then reacted with an acetylamino methyl thio compound under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, ®- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, ®- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or altering cellular processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Similar structure but different functional groups.
Carbamic acid, (1-methyl-2-propenyl)-, 1,1-dimethylethyl ester: Similar ester group but different substituents.
Carbamic acid, (trimethylsilyl)-, 1,1-dimethylethyl ester: Similar ester group but different functional groups.
Uniqueness
Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, ®- is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
88530-31-8 |
|---|---|
Fórmula molecular |
C11H21N3O4S |
Peso molecular |
291.37 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-3-(acetamidomethylsulfanyl)-1-amino-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C11H21N3O4S/c1-7(15)13-6-19-5-8(9(12)16)14-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H2,12,16)(H,13,15)(H,14,17)/t8-/m0/s1 |
Clave InChI |
ZHGLDQQLLSYMQC-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)NCSC[C@@H](C(=O)N)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(=O)NCSCC(C(=O)N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14056118.png)




![(R)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14056146.png)
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate](/img/structure/B14056157.png)



